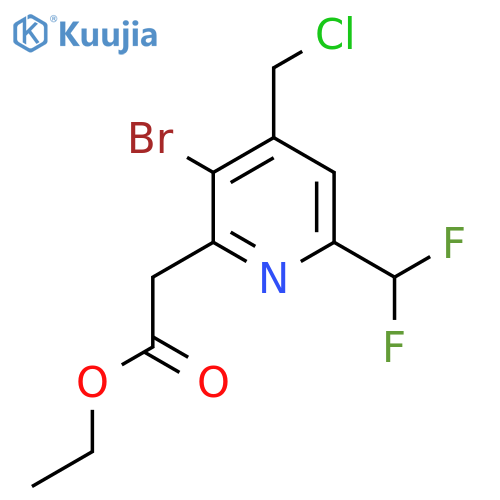Cas no 1804492-76-9 (Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate)

1804492-76-9 structure
商品名:Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate
CAS番号:1804492-76-9
MF:C11H11BrClF2NO2
メガワット:342.564348459244
CID:4864417
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate
-
- インチ: 1S/C11H11BrClF2NO2/c1-2-18-9(17)4-7-10(12)6(5-13)3-8(16-7)11(14)15/h3,11H,2,4-5H2,1H3
- InChIKey: CWCLLVRCRRYUAQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)C=C(C(F)F)N=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 284
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056150-1g |
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate |
1804492-76-9 | 97% | 1g |
$1,475.10 | 2022-04-02 |
Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
1804492-76-9 (Ethyl 3-bromo-4-(chloromethyl)-6-(difluoromethyl)pyridine-2-acetate) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
